molecular formula C7H10N2O2S B2540320 (5-(Methylsulfonyl)pyridin-3-yl)methanamine CAS No. 1211584-23-4

(5-(Methylsulfonyl)pyridin-3-yl)methanamine

Cat. No.: B2540320
CAS No.: 1211584-23-4
M. Wt: 186.23
InChI Key: QUDOEZIBCHMZFT-UHFFFAOYSA-N
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Description

(5-(Methylsulfonyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a methylsulfonyl group attached to the pyridine ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloromethyl-5-methylsulfonylpyridine with ammonia or an amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of (5-(Methylsulfonyl)pyridin-3-yl)methanamine often involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, and typically involves the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(5-(Methylsulfonyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

(5-(Methylsulfonyl)pyridin-3-yl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-(Methylsulfonyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (5-(Methylthio)pyridin-3-yl)methanamine: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    (5-(Methylsulfonyl)pyridin-2-yl)methanamine: Similar structure but with the methylsulfonyl group attached to a different position on the pyridine ring.

Uniqueness

(5-(Methylsulfonyl)pyridin-3-yl)methanamine is unique due to the specific positioning of the methylsulfonyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(5-methylsulfonylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)7-2-6(3-8)4-9-5-7/h2,4-5H,3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDOEZIBCHMZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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